N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034633-82-2
VCID: VC4137479
InChI: InChI=1S/C17H21N3O2S/c21-17(13-3-7-22-10-13)18-5-6-20-16(12-1-2-12)9-15(19-20)14-4-8-23-11-14/h4,8-9,11-13H,1-3,5-7,10H2,(H,18,21)
SMILES: C1CC1C2=CC(=NN2CCNC(=O)C3CCOC3)C4=CSC=C4
Molecular Formula: C17H21N3O2S
Molecular Weight: 331.43

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide

CAS No.: 2034633-82-2

Cat. No.: VC4137479

Molecular Formula: C17H21N3O2S

Molecular Weight: 331.43

* For research use only. Not for human or veterinary use.

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide - 2034633-82-2

Specification

CAS No. 2034633-82-2
Molecular Formula C17H21N3O2S
Molecular Weight 331.43
IUPAC Name N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]oxolane-3-carboxamide
Standard InChI InChI=1S/C17H21N3O2S/c21-17(13-3-7-22-10-13)18-5-6-20-16(12-1-2-12)9-15(19-20)14-4-8-23-11-14/h4,8-9,11-13H,1-3,5-7,10H2,(H,18,21)
Standard InChI Key XNUNHMYIRKZNLJ-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=NN2CCNC(=O)C3CCOC3)C4=CSC=C4

Introduction

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide is a complex organic compound featuring a unique combination of functional groups, including a tetrahydrofuran ring, a pyrazole moiety, and a thiophene ring. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties, such as anti-inflammatory and anticancer activities.

Synthesis

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide typically involves multi-step processes. These steps require careful optimization of reaction conditions to maximize yield and purity. The synthesis often includes reactions such as cross-coupling reactions, which are crucial for creating more complex structures and modifying the compound for enhanced biological activity.

Biological Activities and Potential Applications

Compounds containing pyrazole derivatives often exhibit significant biological activities, including anti-inflammatory and anticancer effects. The unique structural features of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide suggest it could be a candidate for further exploration in medicinal chemistry, particularly in areas such as anti-inflammatory and anticancer research.

Quantitative structure–activity relationship (QSAR) studies are essential for understanding how structural variations influence biological activity, guiding future modifications for enhanced efficacy.

Interaction with Biological Targets

The mechanism of action for N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide involves its interaction with specific biological targets. Studies on related compounds have shown promising results in inhibiting the growth of various cancer cell lines, suggesting potential cytotoxic properties against tumor cells.

Interaction studies are crucial for assessing the compound's viability as a drug candidate and understanding its therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide. Notable examples include:

Compound NameStructural FeaturesUnique Properties
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamideContains pyrazole and thiopheneKnown for anti-inflammatory effects
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamideContains furan instead of tetrahydrofuranExhibits insecticidal activity

The uniqueness of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide lies in its specific combination of functional groups and structural arrangement, which may confer distinct biological activities compared to similar compounds.

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